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Introduction

PF-06658607 is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical
component of the B-cell receptor (BCR) signaling pathway.[1][2] Its covalent mechanism of
action, targeting a cysteine residue in the BTK active site, provides high potency and prolonged
duration of action. Beyond its primary target, understanding the broader kinase selectivity
profile of PF-06658607 is crucial for elucidating its full biological effects and potential off-target
liabilities. This document provides a detailed overview of the kinase selectivity of PF-06658607,
protocols for its profiling using established chemoproteomic techniques, and a visualization of
its impact on the BTK signaling pathway.

PF-06658607 is an alkynylated version of the BTK inhibitor ibrutinib, designed as a chemical
probe for activity-based protein profiling (ABPP).[3][4] The terminal alkyne group allows for the
attachment of reporter tags via copper-catalyzed azide-alkyne cycloaddition (click chemistry),
enabling the identification and quantification of inhibitor-bound proteins in complex biological
samples.[2][4]

Data Presentation: Kinase Selectivity Profile of PF-
06658607
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The following table summarizes the known kinase targets of PF-06658607 as identified through
quantitative chemoproteomic profiling in human cell lines. The data is derived from studies
utilizing an alkyne-modified ibrutinib probe (PF-06658607) to map its interaction landscape
across the kinome.

Target Kinase Kinase Family Cellular IC50 (pM) Notes

Primary target;

BTK Tec < 0.005 covalently modifies
Cys481.

BLK Src ~0.005 High-affinity off-target.
Member of the same

TEC Tec Potent ]
family as BTK.
Member of the same

BMX Tec Potent ]
family as BTK.
Member of the same

ITK Tec Moderate ]
family as BTK.
Off-target with
potential

JAK3 JAK Moderate ] )
immunological
implications.
Covalently modifies a

EGFR ErbB Weak )
homologous cysteine.
Covalently modifies a

ERBB2 ErbB Weak ]
homologous cysteine.
Covalently modifies a

ERBB4 ErbB Weak .
homologous cysteine.

LCK Src Moderate

SRC Src Moderate
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Note: This table is a compilation of data from multiple sources. IC50 values are approximate
and can vary depending on the assay conditions and cell type used.

Signaling Pathway Visualization

The following diagram illustrates the B-cell receptor (BCR) signaling pathway and highlights the
central role of BTK, the primary target of PF-06658607.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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